Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
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Overview
Description
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: is a fascinating compound known for its unique structure and diverse applications. This compound features a spirocyclic framework, which is a combination of a pyrazine ring and a spirocyclic moiety. The presence of both oxygen and nitrogen atoms in its structure makes it a versatile molecule in various fields, including drug development, catalysis, and material synthesis.
Mechanism of Action
Target of Action
The primary target of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is the METTL3/METTL14 protein complex . This complex is part of the m6A regulation machinery, which plays a key role in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
this compound interacts with the METTL3/METTL14 protein complex, leading to a reduction in the m6A/A level of polyadenylated RNA in certain cell lines . This interaction and the resulting changes are believed to be the primary mode of action for this compound.
Biochemical Pathways
The compound affects the m6A regulation pathway, which is involved in a wide array of biological processes . The m6A modification is the most prevalent one, representing around 50% of the total methylated ribonucleotides in global cellular RNAs . It has been found in all kinds of cellular RNA, including mRNA, tRNA, and rRNA, and its roles in gene expression regulation are various, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The series of compounds that includes this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . Physicochemical characteristics were taken into account during hit optimization, resulting in a compound with moderate permeability and slightly increased solubility .
Result of Action
The result of the compound’s action is a reduction in the m6A/A level of polyadenylated RNA in certain cell lines, such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines . This reduction can potentially influence various biological processes, including splicing, translation, stability, and degradation of RNA .
Biochemical Analysis
Biochemical Properties
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the METTL3/METTL14 protein complex, which is involved in the methylation of N6-methyladenosine (m6A) on RNA . This interaction is crucial for regulating gene expression, RNA stability, and various cellular processes. The compound’s binding to the METTL3/METTL14 complex inhibits its methyltransferase activity, thereby affecting the m6A modification on RNA.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, such as acute myeloid leukemia and prostate cancer cells, the compound has been shown to reduce the levels of m6A-modified RNA, leading to alterations in gene expression and cellular metabolism . This reduction in m6A levels can impact cell signaling pathways, such as those involved in cell proliferation and apoptosis, ultimately influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the METTL3/METTL14 protein complex. By inhibiting the methyltransferase activity of this complex, the compound prevents the addition of m6A modifications to RNA . This inhibition leads to changes in RNA stability, splicing, and translation, which in turn affect gene expression and cellular function. Additionally, the compound may interact with other biomolecules involved in RNA metabolism, further influencing its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on the METTL3/METTL14 complex, leading to sustained reductions in m6A levels and associated changes in cellular function. The long-term effects on cellular function may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits the METTL3/METTL14 complex without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effects on the METTL3/METTL14 complex, beyond which the risk of adverse effects increases.
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA methylation. The compound interacts with the METTL3/METTL14 complex, inhibiting its methyltransferase activity and affecting the m6A modification on RNA . This interaction can influence metabolic flux and metabolite levels, particularly those related to RNA metabolism and gene expression. Additionally, the compound may interact with other enzymes or cofactors involved in RNA processing, further affecting its metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, the compound can accumulate in specific compartments or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with the METTL3/METTL14 complex and inhibit its methyltransferase activity. This localization is essential for the compound’s ability to modulate RNA methylation and influence gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the spirocyclic moiety through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in catalysis and material science for the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic scaffold and have been studied for their antituberculosis activity.
Spirocyclic inhibitors: Compounds with spirocyclic structures are often investigated for their potential as drug candidates due to their unique structural features.
Uniqueness
Pyrazin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone stands out due to its specific combination of a pyrazine ring and a spirocyclic moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl(pyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(11-10-14-4-5-15-11)16-6-2-13(3-7-16)18-8-1-9-19-13/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCTWEPZBGUVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NC=CN=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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